molecular formula C13H9ClO3 B6396275 5-Chloro-3-(2-hydroxyphenyl)benzoic acid CAS No. 1261991-08-5

5-Chloro-3-(2-hydroxyphenyl)benzoic acid

Cat. No.: B6396275
CAS No.: 1261991-08-5
M. Wt: 248.66 g/mol
InChI Key: QSXANHCDIGTOQV-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-hydroxyphenyl)benzoic acid is a halogenated benzoic acid derivative featuring a chlorine substituent at the 5-position of the benzoic acid core and a 2-hydroxyphenyl group at the 3-position. This structural arrangement confers unique physicochemical and biological properties, making it a compound of interest in pharmaceutical and materials chemistry.

Properties

IUPAC Name

3-chloro-5-(2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXANHCDIGTOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688683
Record name 5-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-08-5
Record name 5-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-hydroxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-chlorosalicylic acid with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).

Major Products Formed

    Oxidation: Formation of 5-chloro-3-(2-hydroxyphenyl)benzaldehyde.

    Reduction: Formation of 3-(2-hydroxyphenyl)benzoic acid.

    Substitution: Formation of 5-amino-3-(2-hydroxyphenyl)benzoic acid or 5-nitro-3-(2-hydroxyphenyl)benzoic acid.

Scientific Research Applications

5-Chloro-3-(2-hydroxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antioxidant Activity:

  • Hydroxyl Group Impact: Benzoic acid derivatives with additional hydroxyl groups (e.g., protocatechuic acid, 3,4-diOH) exhibit higher antioxidant activity than mono-hydroxylated analogs. The 2-hydroxyphenyl group in the target compound may confer moderate antioxidant properties, though cinnamic acid derivatives (e.g., ferulic acid) generally outperform benzoic acids due to resonance stabilization of radicals .

Toxicity Profiles:

  • QSTR Models: Quantitative structure-toxicity relationship (QSTR) studies indicate that molecular connectivity indices (0JA, 1JA) correlate with oral LD50 values in mice. For benzoic acids, chlorine substituents may increase toxicity due to enhanced lipophilicity, though specific data for the target compound are unavailable .

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